2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone
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Overview
Description
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone is a synthetic organic compound known for its unique structure and reactivity. It is a derivative of corey lactone, modified with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone typically involves the protection of the hydroxyl group in corey lactone with a TBDMS group. The process generally follows these steps:
Starting Material: Corey lactone.
Protecting Group Introduction: The hydroxyl group of corey lactone is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of corey lactone and TBDMS-Cl are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and solvent conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification methods like high-performance liquid chromatography (HPLC) and rigorous quality control measures are employed to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the lactone ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield hydroxylated derivatives.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in the formation of new ethers or esters.
Scientific Research Applications
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone involves its reactivity as a silyl ether. The TBDMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific modifications.
Comparison with Similar Compounds
Similar Compounds
Corey Lactone: The parent compound without the TBDMS group.
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl lactone: A similar compound with a different substitution pattern.
TBDMS-Protected Alcohols: Other alcohols protected with the TBDMS group.
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone is unique due to its combination of the corey lactone structure and the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H26O4Si |
---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h9-12,15H,6-8H2,1-5H3 |
InChI Key |
RDWOOSSMUVHPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1CO)CC(=O)O2 |
Origin of Product |
United States |
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